

# Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Evoxine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Evoxine**, a naturally occurring furoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of **evoxine**, including its chemical properties, natural sources, and detailed summaries of its biological effects. The document presents quantitative data on its antimicrobial, antiplasmodial, and immunomodulatory activities in structured tables for easy comparison. Furthermore, it outlines detailed experimental protocols for key assays and provides visualizations of relevant signaling pathways and a typical drug discovery workflow using the Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

## Introduction

**Evoxine**, also known as haploperine, is a furoquinoline alkaloid found in various plant species, particularly within the Rutaceae family.[1][2] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The furoquinoline alkaloid subgroup is characterized by a furan ring fused to a quinoline core. **Evoxine** has been reported to exhibit a range of biological activities, including hypnotic, sedative, antimicrobial, antiplasmodial, and immunomodulatory effects.[1][2][3] This guide delves into the technical details of **evoxine**, providing a foundation for further research and development.

## Chemical and Physical Properties

**Evoxine** is a complex molecule with the chemical formula  $C_{18}H_{21}NO_6$  and a molecular weight of 347.36 g/mol .<sup>[1]</sup> Its structure features a furoquinoline core with methoxy and a dihydroxy-isoprenyloxy side chain.

Property	Value	Reference
Molecular Formula	$C_{18}H_{21}NO_6$	<sup>[1]</sup>
Molecular Weight	347.36 g/mol	<sup>[1]</sup>
IUPAC Name	(2R)-1-[(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy]-3-methylbutane-2,3-diol	
CAS Number	522-11-2	<sup>[1]</sup>
Appearance	Solid powder	<sup>[1]</sup>
Solubility	Soluble in Methanol, Ethanol; Insoluble in water	<sup>[1]</sup>
Melting Point	154-155 °C	<sup>[1]</sup>

## Natural Sources and Extraction

**Evoxine** is primarily isolated from plants of the Rutaceae family. Notable sources include *Evodia xanthoxyloides*, *Teclea gerrardii*, and *Haplophyllum* species.<sup>[1][2]</sup>

Experimental Protocol: Extraction of **Evoxine** from *Teclea gerrardii*

A general protocol for the extraction and isolation of furoquinoline alkaloids from plant material is as follows. Please note that specific conditions may need to be optimized for the particular plant source and desired purity.

- Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark of *Teclea gerrardii*) is subjected to extraction.

- **Solvent Extraction:** The powdered material is sequentially or directly extracted with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, at room temperature.
- **Concentration:** The resulting extracts are concentrated under reduced pressure using a rotary evaporator.
- **Fractionation:** The crude extract is then subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.
- **Purification:** Fractions containing **evoxine** are identified by thin-layer chromatography (TLC) analysis. These fractions are then combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **evoxine**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Biological Activities

**Evoxine** has demonstrated a variety of biological activities, which are summarized in the tables below.

### Antiplasmodial Activity

Organism	Strain	IC <sub>50</sub> (μM)	Reference
Plasmodium falciparum	D10 (Chloroquine-sensitive)	24.5	

### Immunomodulatory Activity

Cell Line	Effect	Concentration	Reference
Human THP-1 macrophages	Counteracts hypercapnic suppression of Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2) expression.	48 $\mu$ M	[4]

## Experimental Protocols for Biological Assays

This section provides detailed methodologies for the key experiments cited in this guide.

### Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This protocol is adapted for determining the in vitro susceptibility of *P. falciparum* to **evoxine**.

- **Parasite Culture:** A chloroquine-sensitive strain of *P. falciparum* (e.g., D10) is maintained in continuous culture in human erythrocytes.
- **Drug Preparation:** A stock solution of **evoxine** is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
- **Assay Plate Preparation:** In a 96-well microtiter plate, the serially diluted **evoxine** is added to wells in triplicate. Control wells containing no drug and a known antimalarial drug (e.g., chloroquine) are also included.
- **Inoculation:** A synchronized parasite culture (primarily ring-stage parasites) is added to each well.
- **Incubation:** The plates are incubated for a defined period (e.g., 72 hours) under standard culture conditions.
- **Lysis and Staining:** After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.[5]

- **Fluorescence Measurement:** The fluorescence intensity is measured using a microplate reader.
- **Data Analysis:** The  $IC_{50}$  value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## Immunomodulatory Assay (CO<sub>2</sub>-Induced Immunosuppression Model)

This protocol outlines the method to assess the effect of **evoxine** on CO<sub>2</sub>-induced immunosuppression in macrophages.[\[4\]](#)

- **Cell Culture:** Human THP-1 monocytes are cultured and differentiated into macrophages.
- **Experimental Setup:** The macrophages are pre-treated with **evoxine** at a specific concentration (e.g., 48  $\mu$ M) or a vehicle control (e.g., DMSO).[\[4\]](#)
- **Hypercapnic Exposure:** The cells are then exposed to a hypercapnic environment (elevated CO<sub>2</sub> levels) or a normocapnic (normal CO<sub>2</sub>) environment for a specified duration.
- **Stimulation:** The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of pro-inflammatory cytokines.
- **RNA Extraction and Quantitative PCR (qPCR):** Total RNA is extracted from the cells, and the expression levels of target genes, such as IL-6 and CCL2, are quantified using qPCR.
- **Data Analysis:** The relative gene expression is calculated and compared between the different treatment groups to determine the effect of **evoxine** on CO<sub>2</sub>-induced suppression of cytokine expression.

## Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of **evoxine** on various cell lines.

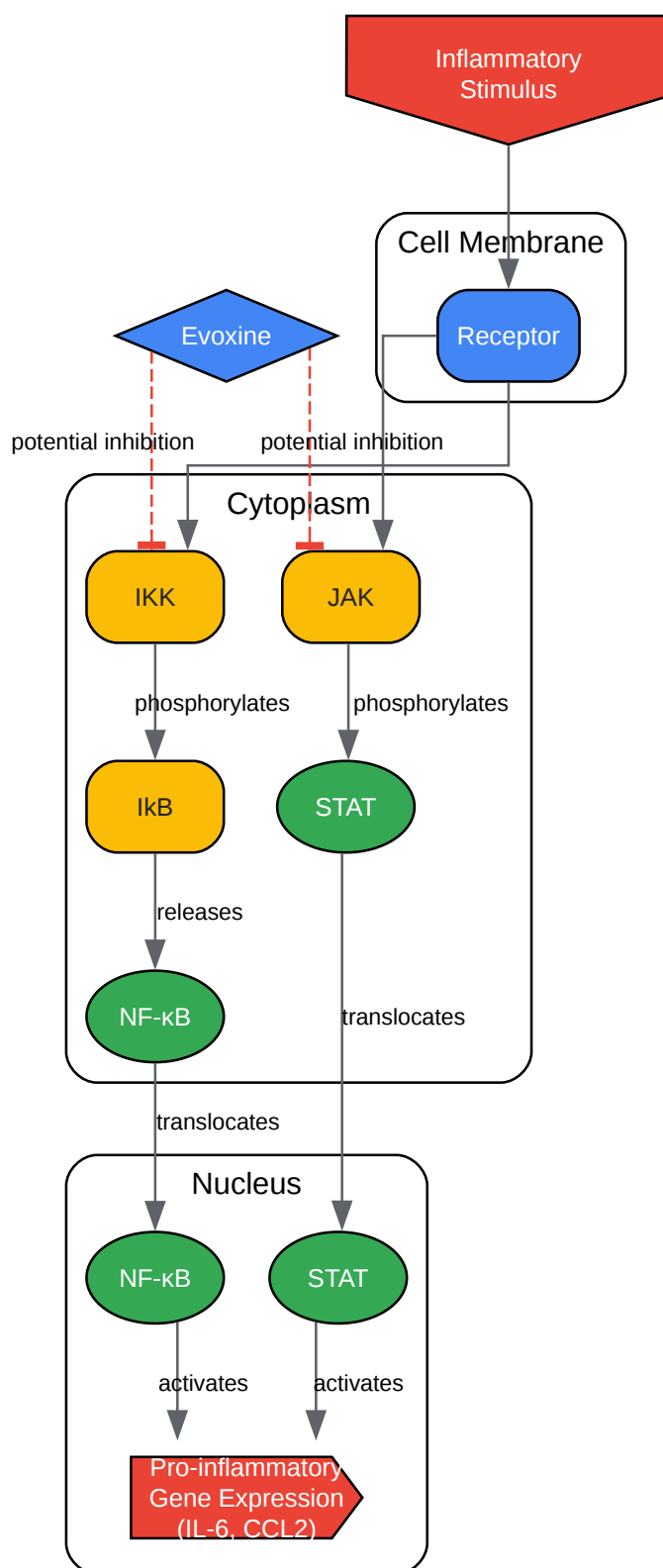
- **Cell Seeding:** The desired cell line (e.g., HeLa) is seeded into a 96-well plate and allowed to adhere overnight.[\[4\]](#)

- **Compound Treatment:** The cells are treated with various concentrations of **evoxine** for a specific duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.<sup>[6]</sup>
- **Incubation:** The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.<sup>[6]</sup>
- **Solubilization:** The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).<sup>[6]</sup>
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength using a microplate reader.
- **Data Analysis:** The cell viability is calculated as a percentage of the control (untreated cells), and the IC<sub>50</sub> value is determined.

## Signaling Pathways and Experimental Workflows

### Potential Signaling Pathways Modulated by Evoxine

**Evoxine's** ability to counteract the suppression of IL-6 and CCL2 suggests its involvement in inflammatory signaling pathways. Furoquinoline alkaloids have been shown to modulate key inflammatory pathways such as NF-κB and JAK-STAT. While direct evidence for **evoxine's** action on these pathways is still emerging, a plausible mechanism involves the inhibition of pro-inflammatory signaling cascades.



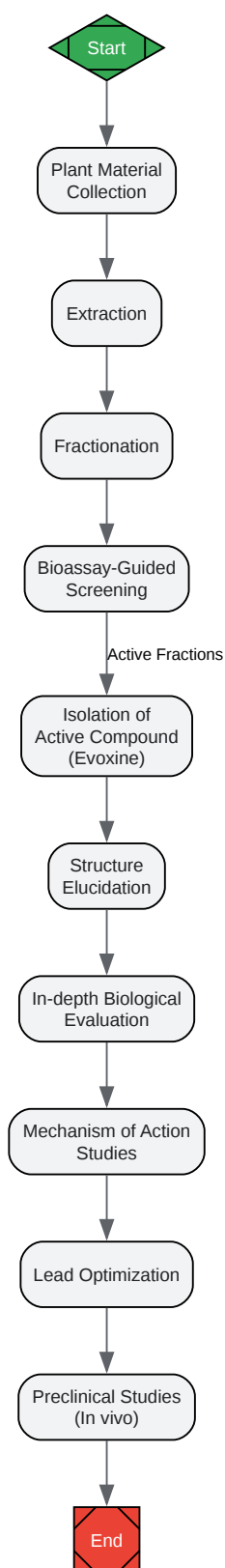
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Caption: Putative mechanism of **Evoxine**'s anti-inflammatory action.

## Experimental Workflow for Evoxine Research

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a natural product like **evoxine**.





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Caption: A typical workflow for natural product drug discovery.

## Conclusion

**Evoxine** is a furoquinoline alkaloid with a range of interesting biological activities that warrant further investigation. Its antiplasmodial and immunomodulatory properties, in particular, suggest its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a solid foundation of the current knowledge on **evoxine**, offering valuable information and protocols to guide future research endeavors. Further studies are needed to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy and safety.

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- To cite this document: BenchChem. [Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671825#evoxine-as-a-furoquinoline-alkaloid]

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